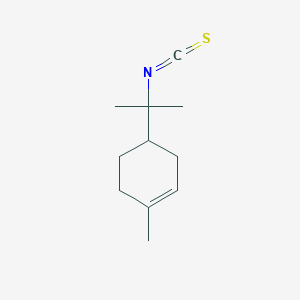
S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate: is an organosulfur compound that features a sulfinothioate functional group attached to a 4-chlorophenyl and a 4-methylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate typically involves the reaction of 4-chlorothiophenol with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfinothioate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted sulfinothioate derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate is used as a reagent in organic synthesis, particularly in the formation of sulfinothioate-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate exerts its effects involves the interaction of the sulfinothioate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
- 4-Methylbenzenesulfinyl chloride
- 4-Chlorothiophenol
- 4-Methylbenzenesulfonyl chloride
Comparison: S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate is unique due to the presence of both a 4-chlorophenyl and a 4-methylbenzene moiety attached to the sulfinothioate group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the 4-chlorophenyl group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
121955-59-7 |
|---|---|
Formule moléculaire |
C13H11ClOS2 |
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfanylsulfinyl-4-methylbenzene |
InChI |
InChI=1S/C13H11ClOS2/c1-10-2-8-13(9-3-10)17(15)16-12-6-4-11(14)5-7-12/h2-9H,1H3 |
Clé InChI |
LNCQCGJEVYGIQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)

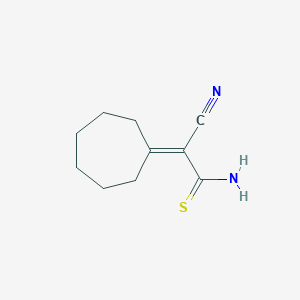
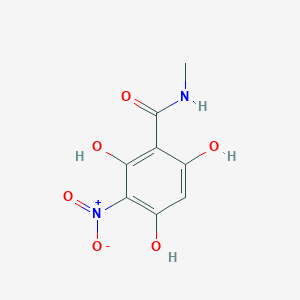
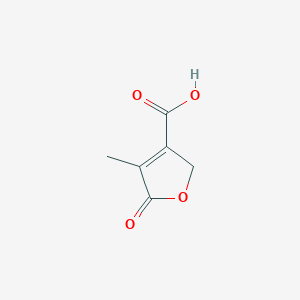
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

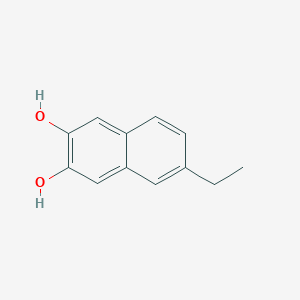
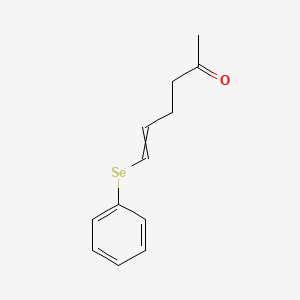
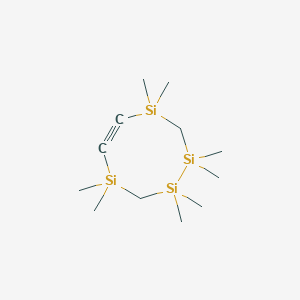
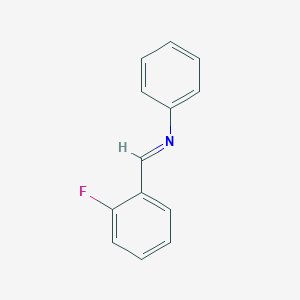
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
